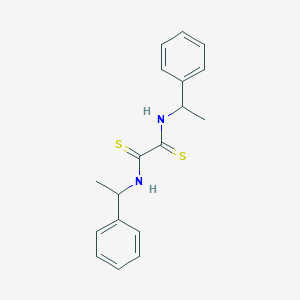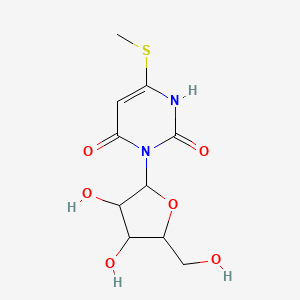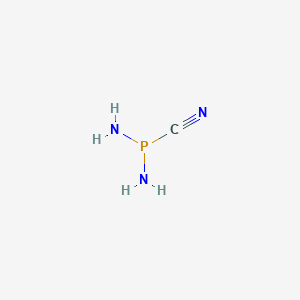![molecular formula C8H4I2S B14690166 Benzo[b]thiophene, 2,3-diiodo- CAS No. 27884-04-4](/img/structure/B14690166.png)
Benzo[b]thiophene, 2,3-diiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophene, 2,3-diiodo- is an organosulfur compound that belongs to the class of benzothiophenes It is characterized by the presence of two iodine atoms at the 2 and 3 positions of the benzothiophene ring
Preparation Methods
The synthesis of Benzo[b]thiophene, 2,3-diiodo- can be achieved through several methods. One common approach involves the iodination of benzo[b]thiophene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically takes place under mild conditions and yields the desired diiodo compound. Another method involves the use of aryne intermediates, where benzo[b]thiophene is reacted with iodine in the presence of a suitable catalyst to achieve selective iodination at the 2 and 3 positions .
Chemical Reactions Analysis
Benzo[b]thiophene, 2,3-diiodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction Reactions: Reduction of the iodine atoms can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding benzo[b]thiophene derivatives
Scientific Research Applications
Benzo[b]thiophene, 2,3-diiodo- has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and pharmaceutical drugs. Its derivatives have shown potential in the treatment of various diseases, including cancer and inflammatory conditions.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for use in electronic devices.
Organic Synthesis: Benzo[b]thiophene, 2,3-diiodo- is employed as a precursor in the synthesis of more complex organic molecules. .
Mechanism of Action
The mechanism of action of Benzo[b]thiophene, 2,3-diiodo- depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of iodine atoms can enhance the compound’s binding affinity to certain targets, thereby increasing its potency. In materials science, the compound’s electronic properties are exploited to improve the performance of electronic devices .
Comparison with Similar Compounds
Benzo[b]thiophene, 2,3-diiodo- can be compared with other benzothiophene derivatives such as:
Benzo[b]thiophene, 2-iodo-: This compound has only one iodine atom and exhibits different reactivity and properties compared to the diiodo derivative.
Benzo[b]thiophene, 3-iodo-: Similar to the 2-iodo derivative, this compound has distinct chemical behavior due to the position of the iodine atom.
Benzo[b]thiophene, 2,3-dibromo-:
Properties
CAS No. |
27884-04-4 |
|---|---|
Molecular Formula |
C8H4I2S |
Molecular Weight |
385.99 g/mol |
IUPAC Name |
2,3-diiodo-1-benzothiophene |
InChI |
InChI=1S/C8H4I2S/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H |
InChI Key |
RMKFDURRPLVZKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene](/img/structure/B14690099.png)










![Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate](/img/structure/B14690173.png)
